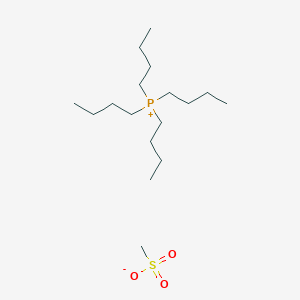

Tetrabutylphosphonium methanesulfonate

概要

説明

Tetrabutylphosphonium methanesulfonate is an ionic liquid with the molecular formula C16H36P.CH3SO3. It is known for its high thermal stability, low vapor pressure, and chemical stability. This compound is more stable than its ammonium salt counterparts and is used in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

Tetrabutylphosphonium methanesulfonate can be synthesized through the reaction of tetrabutylphosphonium bromide with methanesulfonic acid. The reaction typically occurs in an organic solvent such as benzene at elevated temperatures around 80°C . The yield of this reaction is generally high, making it an efficient method for producing this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving high-quality products suitable for various applications .

化学反応の分析

Nucleophilic Substitution Reactions

The methanesulfonate anion acts as a leaving group, facilitating nucleophilic substitution. This reaction is pivotal for synthesizing derivatives with tailored functional groups.

Reagents/Conditions :

-

Nucleophiles : Halides (e.g., Cl⁻, Br⁻), amines, or thiols.

-

Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile).

-

Temperature : 60–80°C.

Example :

Replacement of the methanesulfonate group with iodide yields tetrabutylphosphonium iodide, a precursor for further synthetic applications.

Mechanism :

The reaction proceeds via an SN₂ pathway , where the nucleophile attacks the electrophilic sulfur center, displacing the methanesulfonate group.

Oxidation and Reduction Reactions

TBPM participates in redox reactions, leveraging the stability of its ionic structure under harsh conditions.

Oxidation

Reagents :

-

Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Products : -

Sulfonic acids or sulfoxides, depending on reaction severity .

Reduction

Reagents :

-

Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Products : -

Methanesulfinic acid or alkylphosphonium intermediates.

Acid-Base Reactions

The methanesulfonate anion exhibits weak basicity, enabling acid-base interactions.

Example :

In CO₂ capture applications, TBPM reacts with monoethanolamine (MEA) to form carbamate species, enhancing CO₂ solubility:

FT-IR spectroscopy confirms carbamate formation, with absorption bands at 1,550–1,650 cm⁻¹ .

Conditions :

Alcoholysis of Epoxides

TBPM catalyzes the ring-opening of epoxides (e.g., propylene oxide) with alcohols to produce glycol ethers :

| Substrate | Alcohol | Product | Yield | Selectivity |

|---|---|---|---|---|

| Propylene oxide | Methanol | Propylene glycol methyl ether | 94% | >99% |

| 1,2-Epoxybutane | Methanol | 1,2-Butanediol methyl ether | 88% | 95% |

Conditions :

Oxidative Desulfurization

TBPM extracts sulfur compounds (e.g., dibenzothiophene) from fuels via oxidation:

Efficiency : >90% sulfur removal under mild conditions .

Solvation and Ion-Pairing Behavior

In low-dielectric solvents like methylamine, TBPM forms triple ions (e.g., [Bu₄P⁺···MeSO₃⁻···Bu₄P⁺]), confirmed by conductometric and FT-IR studies .

Key Findings :

-

Conductance : Increases with TBPM concentration due to enhanced ion mobility.

-

FT-IR Shifts : Stretching frequencies of methylamine’s N-H bond shift by 15–20 cm⁻¹, indicating strong H-bonding with TBPM .

Comparison with Analogous Compounds

| Compound | Reactivity | Thermal Stability |

|---|---|---|

| TBPM | High (versatile in substitution, redox) | >300°C |

| Tetrabutylammonium methanesulfonate | Moderate (lower catalytic efficiency) | ~250°C |

| Tetraethylphosphonium chloride | Limited (prone to decomposition) | ~200°C |

Industrial and Environmental Relevance

科学的研究の応用

Chemical Reactions and Catalysis

TBP·MeSO₃ serves as a solvent and catalyst in numerous chemical reactions due to its ionic nature. Its stability allows it to facilitate reactions that might otherwise be difficult or impossible under conventional conditions.

Table 1: Chemical Reactions Involving TBP·MeSO₃

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Oxidation | Can form various oxidation products | Use of oxidizing agents like H₂O₂ |

| Reduction | Less common but possible | Reducing agents such as LiAlH₄ |

| Substitution | Methanesulfonate group can be replaced | Various nucleophiles (e.g., halides) |

Pharmaceutical Applications

Research is ongoing into TBP·MeSO₃'s potential use in drug formulation and delivery systems. Its ability to modulate enzyme activity suggests it could enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

- Case Study : TBP·MeSO₃ has been investigated for its role in hybrid solvents that improve the solubility of gases like CO₂, which is crucial for carbon capture technologies. This application highlights its potential in addressing environmental challenges while enhancing pharmaceutical formulations.

Separation Techniques

In industrial applications, TBP·MeSO₃ is utilized in separation processes, particularly for the oxidative desulfurization of liquid fuels. Its effectiveness in removing sulfur compounds such as dibenzothiophene (DBT) makes it a valuable component for improving fuel quality.

Nanotechnology

The compound has been explored as a medium for dispersing nanoparticles and facilitating reactions in nanotechnology applications. Its ionic nature aids in stabilizing nanoparticles during synthesis.

作用機序

The mechanism of action of tetrabutylphosphonium methanesulfonate involves its ability to form stable ionic interactions. The phosphonium ion interacts with various molecular targets, facilitating reactions and processes. Its stability and low reactivity make it suitable for use in a wide range of applications .

類似化合物との比較

Similar Compounds

- Tetrabutylphosphonium benzenesulfonate

- Tetrabutylphosphonium p-methylbenzenesulfonate

- Tetrabutylphosphonium p-ethylbenzenesulfonate

Uniqueness

Tetrabutylphosphonium methanesulfonate is unique due to its high thermal stability and low vapor pressure, which make it more suitable for high-temperature applications compared to its ammonium counterparts. Its ability to form stable inclusion complexes with cyclodextrins also sets it apart from similar compounds .

生物活性

Tetrabutylphosphonium methanesulfonate (TBP·MeSO₃) is an ionic liquid that has garnered attention for its biological activity and potential applications in pharmaceuticals and biochemistry. This article reviews the biological effects, enzyme interactions, and other related studies concerning TBP·MeSO₃.

- Chemical Formula : C₁₂H₃₀O₃S·P

- Molecular Weight : 354.5 g/mol

- Ionic Nature : TBP·MeSO₃ consists of a tetrabutylphosphonium cation and a methanesulfonate anion, which contributes to its solubility and interaction properties in biological systems.

Biological Activity Overview

TBP·MeSO₃ has been studied for its impact on various biological processes, particularly its inhibition of enzyme activity. The following table summarizes key findings from recent studies:

Enzyme Inhibition Studies

A significant aspect of TBP·MeSO₃'s biological activity is its interaction with enzymes. In a study evaluating the inhibition of elastase, TBP·MeSO₃ exhibited an EC₅₀ value of 229.9 mM, indicating a relatively low inhibitory effect compared to other ionic liquids tested. The study concluded that the methanesulfonate group had a less negative effect on enzyme activity than other anionic counterparts, such as acetate .

Case Study: Elastase Inhibition

In a controlled environment, TBP·MeSO₃ was assessed alongside various ionic liquids for their effects on elastase enzyme activity. The results indicated that while TBP·MeSO₃ did inhibit elastase, the effect was not as pronounced as with other compounds like tetrabutylammonium acetate. This suggests that the specific structure of TBP·MeSO₃ may confer unique properties that modulate its interaction with biological targets .

Conductance and Solvation Studies

Research has also explored the conductance properties of TBP·MeSO₃ in low dielectric constant solvents such as methylamine. Conductometric studies revealed that TBP·MeSO₃ can form triple ions in such environments, which is significant for understanding its solvation dynamics and interactions at the molecular level .

Key Findings from Conductance Studies:

- TBP·MeSO₃ exhibits unique conductance behavior in low dielectric solvents.

- The formation of triple ions was quantitatively analyzed, indicating strong ion-solvent interactions.

- FTIR spectroscopy confirmed changes in functional group behavior in the presence of TBP·MeSO₃, highlighting its role in solvation dynamics .

Applications in Pharmaceutical Sciences

The unique properties of TBP·MeSO₃ make it a candidate for various pharmaceutical applications. Its ability to modulate enzyme activity suggests potential uses in drug formulation and as a solvent for active pharmaceutical ingredients (APIs). Studies have indicated that hybrid solvents incorporating TBP·MeSO₃ can enhance the solubility of gases like CO₂, which is crucial for carbon capture technologies and other environmental applications .

特性

IUPAC Name |

methanesulfonate;tetrabutylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQCNXSPLHDLED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584998 | |

| Record name | Tetrabutylphosphanium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98342-59-7 | |

| Record name | Tetrabutylphosphanium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Tetrabutylphosphonium Methanesulfonate being investigated in current research?

A1: Current research focuses on this compound primarily as an extraction solvent in oxidative desulfurization processes for liquid fuels [, ]. Its ability to efficiently remove sulfur compounds like dibenzothiophene (DBT) and benzothiophene (BT) makes it a promising candidate for improving fuel quality. Additionally, it's being explored as a potential component in hybrid solvents for capturing carbon dioxide [, ].

Q2: How does this compound interact with carbon dioxide, and how does this relate to its potential in carbon capture technologies?

A2: While the exact mechanism is still under investigation, studies using Fourier Transform-Infrared (FT-IR) Spectroscopy confirm that this compound, when part of a hybrid solvent system with monoethanolamine (MEA), does interact with carbon dioxide []. The presence of carbamate in the solution after the introduction of CO2 suggests that the absorption process might be similar to that observed in traditional amine-based CO2 capture systems.

Q3: What is known about the solubility of this compound?

A3: Research indicates that this compound exhibits varying solubility depending on the solvent. It shows good solubility in alcohols like 1-butanol, 1-hexanol, 1-octanol, 1-decanol, and 1-dodecanol []. Interestingly, when mixed with aromatic hydrocarbons like ethylbenzene and propylbenzene, solid-liquid equilibria with immiscibility in the liquid phase were observed []. This suggests its potential utility in separation processes.

Q4: What role does this compound play in oxidative desulfurization (ODS)?

A4: In ODS, this compound acts as an extraction solvent [, ]. After an oxidant like meta-chloroperoxybenzoic acid (mCPBA) converts sulfur compounds into their corresponding sulfones, this compound selectively extracts these oxidized sulfur compounds, thus removing them from the fuel.

Q5: Have there been any studies on the thermal stability of this compound?

A5: Yes, studies have shown that cycloaliphatic epoxy hybrimer materials incorporating this compound exhibit high thermal resistance []. These materials, synthesized through a sol-gel condensation reaction, showed minimal discoloration even after prolonged exposure to elevated temperatures (120°C for 360 hours) []. This thermal stability is a desirable property for applications like LED encapsulation, where materials need to withstand high operating temperatures.

Q6: How do different solvents influence the ionic behavior of this compound?

A6: Conductivity and FT-IR spectroscopic analyses reveal that this compound exhibits different ionic behaviors depending on the solvent [, , ]. In low dielectric constant solvents like methylamine, it exists primarily as triple ions []. Conversely, in solvents like acetonitrile, methanol, nitromethane, formamide, and water, different degrees of ion-pair and triple-ion formation are observed [, ]. This variation is attributed to the interplay of ion-dipole interactions, hydrogen bonding, and structural factors within each solvent system.

Q7: What techniques are researchers using to study the interactions of this compound in various solutions?

A7: Researchers employ a combination of techniques to study this compound's behavior:

- Conductivity measurements: Provide insights into ion association and transport properties in different solvents [, , ].

- FT-IR Spectroscopy: Helps analyze molecular interactions and identify specific chemical species formed in solution, such as carbamate formation during CO2 absorption [, , , ].

Q8: What are the future directions for research on this compound?

A8: Future research on this compound could focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。